molecular formula C9H11ClFNO B1446393 3-(2-Fluorophenoxy)azetidine hydrochloride CAS No. 1401786-30-8

3-(2-Fluorophenoxy)azetidine hydrochloride

Cat. No.: B1446393
CAS No.: 1401786-30-8
M. Wt: 203.64 g/mol
InChI Key: TXHNDAUXWXARCI-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . This compound is used in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Applications in Nicotinic Acetylcholine Receptor Imaging

The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a close relative of 3-(2-Fluorophenoxy)azetidine hydrochloride, has been investigated for its potent and selective binding to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promise for PET imaging of central nAChRs due to its selective binding properties and its ability to be modulated by acetylcholine concentrations in the brain (Doll et al., 1999).

Utility in Synthesizing Drug-like Compounds

3,3-Diarylazetidines, synthesized from N-Cbz azetidinols, demonstrate the importance of azetidines in drug discovery. These compounds can be derivatized into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups. The N-Cbz group enhances reactivity by stabilizing an intermediate carbocation on the four-membered ring (Denis et al., 2018).

Impact on Ion Transport in Plants

Azetidine 2-carboxylic acid (AZ), a structural analog, has been used to investigate the relationship between protein synthesis and ion transport in plants. AZ significantly inhibits the release of ions to the xylem of barley roots and plants, suggesting a role in modulating ion transport processes (Pitman et al., 1977).

Role in Synthesis of Various Heterocyclic Compounds

Azetidines and azetines are important in synthesizing a variety of heterocyclic compounds. These compounds react with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. They serve as precursors for cyclic products such as piperidines, pyrrolidines, and pyrroles, demonstrating their versatility in chemical synthesis (Singh et al., 2008).

Antioxidant Potential of Azetidine Derivatives

Research on Schiff bases and azetidines derived from phenyl urea derivatives has highlighted their potential as antioxidants. These compounds display moderate to significant antioxidant effects compared to ascorbic acid, indicating their medicinal and chemical importance (Nagavolu et al., 2017).

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenoxy)azetidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to interact with ABC transporters, which are involved in the efflux of various compounds from cells. This interaction can affect the intracellular concentration of this compound and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(2-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNDAUXWXARCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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